molecular formula C13H20BNO4 B2586355 (4-(2-[(Tert-butoxycarbonyl)amino]ethyl)phenyl)boronic acid CAS No. 1310481-47-0

(4-(2-[(Tert-butoxycarbonyl)amino]ethyl)phenyl)boronic acid

Cat. No. B2586355
M. Wt: 265.12
InChI Key: KNYILTVMRTVCDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-(2-[(Tert-butoxycarbonyl)amino]ethyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1310481-47-0 . It has a molecular weight of 265.12 . The IUPAC name for this compound is 4-{2-[(tert-butoxycarbonyl)amino]ethyl}phenylboronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20BNO4/c1-13(2,3)19-12(16)15-9-8-10-4-6-11(7-5-10)14(17)18/h4-7,17-18H,8-9H2,1-3H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

N-tert-Butoxycarbonylation of Amines

  • This process is an environmentally benign method for N-tert-butoxycarbonylation of amines, using commercially available heteropoly acid H3PW12O40 as a catalyst. It's efficient for primary and secondary amines, with no significant side products observed. This is crucial for chemoselective synthesis in peptide synthesis, where N-Boc derivatives play a significant role (Heydari et al., 2007).

Inhibition of L-Aromatic Amino Acid Decarboxylase

  • Compounds with the N-tert-butoxycarbonyl (Boc) group, such as (E)- and (Z)-2,3-methano-m-tyrosines, have shown potent inhibition of L-aromatic amino acid decarboxylase. This is important for understanding enzyme inhibition and potential therapeutic applications (Ahmad, Phillips & Stammer, 1992).

Synthesis and Characterization of BOC-Protected Derivatives

  • Thio-1,3,4-oxadiazol-2-yl derivatives synthesized with Boc anhydride have applications in industrial chemistry. These compounds exhibit good thermal stability and potential for use in photoelectronic devices (Shafi, Rajesh & Senthilkumar, 2021).

BOC Deprotection Using Boron Trifluoride Etherate

  • A mild and efficient procedure for removing the tert-butoxycarbonyl (BOC) group using boron trifluoride etherate has been developed, applicable to a variety of amines including amino acid derivatives (Evans et al., 1997).
  • tert-Butoxycarbonyl chloride (BocCI) can be used to introduce the Boc group into hindered amino acids, suitable for large-scale Boc-amino acids preparations (Vorbrüggen, 2008).

Fast, Efficient Deprotection of the BOC Group

  • A protocol using hydrogen chloride in anhydrous dioxane solution has been demonstrated for efficient and selective deprotection of Nalpha-Boc groups in the presence of tert-butyl esters and ethers (Han, Tamaki & Hruby, 2001).

Selective Deprotection of N-Boc Catalyzed by Silica Gel

  • A novel method for the deprotection of N-Boc group using silica gel in refluxing toluene, offering a simple and convenient approach with high yields (Min, 2007).

properties

IUPAC Name

[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4/c1-13(2,3)19-12(16)15-9-8-10-4-6-11(7-5-10)14(17)18/h4-7,17-18H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYILTVMRTVCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CCNC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid

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